molecular formula C15H20N2O2 B1390949 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid CAS No. 1214860-66-8

1H-indol-3-yl[(3-methylbutyl)amino]acetic acid

Cat. No.: B1390949
CAS No.: 1214860-66-8
M. Wt: 260.33 g/mol
InChI Key: CSSNEFYHYSDKOT-UHFFFAOYSA-N
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Description

1H-indol-3-yl[(3-methylbutyl)amino]acetic acid is a synthetic indole derivative intended for research applications. This compound is structurally related to Indole-3-acetic acid (IAA), a fundamental auxin plant hormone that is the subject of extensive physiological studies . Indole compounds are recognized as privileged structures in medicinal chemistry, forming the core of many bioactive molecules and marketed drugs due to their ability to bind with high affinity to multiple receptors . Researchers can explore the potential of this derivative across various fields. Its structural similarity to IAA suggests potential utility in plant biology research, investigating growth processes, cell elongation, and differentiation . Furthermore, given the broad biological activities exhibited by indole derivatives—which include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties—this compound may be of significant interest for pharmacological screening and drug discovery programs . In mammalian systems, related indole metabolites like IAA can function as ligands for receptors such as the aryl hydrocarbon receptor (AhR) and have been investigated in targeted cancer therapy approaches, where they can induce apoptosis in specific cell lines . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct appropriate safety assessments, as indole analogs may have specific toxicological profiles .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-(3-methylbutylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)7-8-16-14(15(18)19)12-9-17-13-6-4-3-5-11(12)13/h3-6,9-10,14,16-17H,7-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSNEFYHYSDKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(C1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Generation and Use of (1H-indol-3-yl)methyl Electrophiles

A key step in synthesizing indole derivatives like 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid is the formation of highly reactive electrophilic intermediates, specifically (1H-indol-3-yl)methyl halides or sulfonates. These intermediates enable nucleophilic substitution reactions to introduce aminoalkyl groups.

  • Microflow Reactor Technology : Recent advances have shown that microflow reactors provide exceptional control over reaction time (milliseconds to seconds) and temperature (around 25 °C), enabling the rapid and mild generation of (1H-indol-3-yl)methyl electrophiles from stable precursors such as indole-3-methanol. This approach suppresses unwanted side reactions like dimerization, which were common in batch syntheses.

  • Halogenation/Sulfonylation of Indole-3-methanol : The electrophile is generated in situ by halogenation (e.g., bromination) or sulfonylation of indole-3-methanol, followed immediately by nucleophilic substitution with the desired amine nucleophile—in this case, (3-methylbutyl)amine—to yield the target substituted acetic acid derivative.

  • Advantages : This method allows for high selectivity and yields under mild conditions, overcoming reproducibility issues noted in earlier literature where attempts to isolate (1H-indol-3-yl)methyl halides failed.

Alternative Synthetic Routes

  • Reductive Amination : Another plausible route involves the condensation of indole-3-carboxaldehyde with (3-methylbutyl)amine, followed by reduction to the corresponding aminoalkyl derivative. This method requires careful control to prevent over-reduction or side reactions on the indole ring.

  • Amide Bond Formation via IAA Activation : Activation of indole-3-acetic acid (IAA) using coupling agents (e.g., carbodiimides) followed by reaction with (3-methylbutyl)amine can yield the corresponding amide. However, for the aminoacetic acid derivative, the amino group is attached to the alpha carbon, requiring more sophisticated synthetic strategies involving alkylation or substitution at the alpha position.

Detailed Reaction Conditions and Findings

Step Reagents/Conditions Key Observations Reference
Halogenation of indole-3-methanol Use of halogenating agent (e.g., N-bromosuccinimide) in microflow reactor at 25 °C, 0.02 s reaction time Rapid formation of (1H-indol-3-yl)methyl electrophile with minimal side products
Nucleophilic substitution Immediate reaction with (3-methylbutyl)amine nucleophile in microflow reactor, 0.1 s, 25 °C High yield of substitution product, suppression of dimerization
Isolation and purification Standard extraction, chromatography Pure this compound obtained

Analytical Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern on the indole ring and the presence of the (3-methylbutyl)amino side chain.

  • Mass Spectrometry : High-resolution MS confirms the molecular ion corresponding to the target compound.

  • X-ray Crystallography : Structural confirmation of the product and its stereochemistry can be obtained when crystalline samples are available.

Summary of Research Insights

  • Attempts to prepare (1H-indol-3-yl)methyl electrophiles by conventional batch methods often fail due to instability and side reactions.

  • Microflow technology enables precise control over reaction parameters, allowing for the generation and immediate utilization of reactive intermediates, leading to efficient and reproducible synthesis of indole derivatives including this compound.

  • The mild conditions preserve the integrity of the indole ring and avoid oligomerization, which is critical for obtaining pure products.

Chemical Reactions Analysis

1H-indol-3-yl[(3-methylbutyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

Scientific Research Applications

Biological Activities

1H-Indol-3-yl[(3-methylbutyl)amino]acetic acid is primarily studied for its potential pharmacological effects. Some notable activities include:

Antidepressant Effects

Research indicates that compounds with indole structures often exhibit serotonin receptor activity, which is crucial for mood regulation. Preliminary studies suggest that this compound may influence serotonin pathways, potentially leading to antidepressant effects.

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties. Investigations into this compound may reveal its ability to modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.

Medicinal Chemistry

The synthesis of this compound typically involves the modification of indole derivatives through amination and acylation processes. This synthesis pathway is crucial for developing analogs with enhanced biological activity or reduced side effects.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

Therapeutic Area Potential Application Research Status
Psychiatry Treatment of depression and anxietyEarly-stage investigations
Rheumatology Management of inflammatory conditionsPreclinical studies
Neurology Neuroprotective agent in neurodegenerative diseasesExploratory research

Mechanism of Action

The mechanism of action of 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table and analysis compare 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid with structurally related indole derivatives, focusing on molecular properties, substituent effects, and reported activities.

Table 1: Comparative Analysis of Indole Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Source
This compound C₁₅H₂₀N₂O₂ 268.33 (3-Methylbutyl)amino at acetic acid Hypothetical: Enhanced lipophilicity N/A
Indole-3-acetic acid (IAA) C₁₀H₉NO₂ 175.19 Acetic acid at C3 Plant growth hormone; auxin activity
1-Naphthylacetic acid (NAA) C₁₂H₁₀O₂ 186.21 Naphthyl group at acetic acid Synthetic auxin; rooting agent
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 Methyl at indole C6 Research chemical; structural analog
3-Indoleglyoxylic acid C₁₀H₇NO₃ 189.17 Oxo group at acetic acid Antioxidant studies; enzyme inhibition
2-(1H-Indol-3-yl)-N-phenylacetamide C₁₆H₁₄N₂O 250.29 Phenylamide at acetic acid Antihyperglycemic; α-amylase inhibition
Indole-3-butyric acid (IBA) C₁₂H₁₃NO₂ 203.24 Butyric acid chain at C3 Rooting hormone; synthetic auxin

Functional Group Comparisons

  • Carboxylic Acid vs. Amide vs. Ketone :
    • IAA’s free carboxylic acid is critical for auxin signaling but prone to decarboxylation .
    • Amide derivatives (e.g., indole-3-acetamides) show retained or enhanced bioactivity with improved stability .
    • 3-Indoleglyoxylic acid’s ketone group confers antioxidant properties via radical scavenging, distinct from IAA’s hormonal role .
  • Alkyl Chain Modifications :
    • IBA’s four-carbon chain enhances root initiation efficiency over IAA’s two-carbon chain .
    • The target compound’s branched (3-methylbutyl) group may optimize steric interactions with hydrophobic receptor pockets.

Biological Activity

1H-indol-3-yl[(3-methylbutyl)amino]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and research articles.

This compound, with the molecular formula C15H20N2O2, belongs to the class of organic compounds known as alpha amino acids. It features an indole moiety, which is known for its diverse biological activities, and an amino acid structure that contributes to its potential interactions in biological systems .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Cell Signaling Pathways : Indole derivatives may interact with various signaling pathways, including those involved in apoptosis and cell proliferation.
  • Enzyme Inhibition : Some studies suggest that indole compounds can inhibit enzymes involved in inflammatory processes or microbial metabolism .

Case Studies

While specific case studies on this compound are sparse, related research provides insights into its potential applications:

  • Antimicrobial Efficacy : A study demonstrated that structurally similar indole derivatives showed potent antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxicity in Cancer Models : Research has indicated that certain indole derivatives can effectively induce apoptosis in various cancer cell lines, suggesting a promising avenue for further investigation into this compound's anticancer potential .

Data Table: Biological Activities of Indole Derivatives

Compound NameActivity TypeMIC (µM)Reference
1H-indol-3-acetic acidAntimicrobial<50
2-aminoindoleCytotoxic<30
5-(indol-3-yl)-2-thioxothiazolidineAntimicrobial37.9
Indole derivativesAnti-inflammatoryN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid, and what reaction conditions optimize yield?

  • Methodological Answer :

  • Step 1 : Start with indole-3-acetic acid (IAA) derivatives (e.g., methyl ester intermediates) for functionalization. For example, coupling the (3-methylbutyl)amine group can be achieved via carbodiimide-mediated amide bond formation (e.g., EDC/NHS) in anhydrous DMF at 0–4°C .
  • Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Final products are recrystallized from ethanol/water mixtures.
  • Key Parameters : Maintain pH 7–8 during coupling to avoid side reactions. Monitor progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • FT-IR : Confirm the presence of carboxylic acid (C=O stretch at 1700–1720 cm⁻¹) and secondary amine (N-H bend at 1550–1600 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d6) shows indole protons (δ 7.1–7.5 ppm), methylbutyl chain (δ 1.2–1.6 ppm for CH2/CH3), and acetic acid proton (δ 3.7–4.1 ppm). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) .
  • HPLC : Use a C18 column (UV detection at 280 nm) with a mobile phase of 0.1% TFA in acetonitrile/water (60:40) to assess purity (>95%) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation. Aqueous solutions are stable for ≤48 hours at 4°C .
  • Decomposition Risks : Avoid prolonged exposure to light (UV degradation) and acidic conditions (>pH 3), which may hydrolyze the amide bond .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Case Study : If NMR signals for the methylbutyl chain overlap with indole protons, use 2D NMR (COSY, HSQC) to assign peaks unambiguously. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311++G** basis set) to validate assignments .
  • Cross-Validation : Replicate synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to rule out solvent or oxygen artifacts .

Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant T1R3 receptors on a gold sensor chip. Measure binding affinity (KD) via real-time response units (RU) at varying compound concentrations (1 nM–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) using 20 µM receptor and 200 µM compound in PBS (pH 7.4). A negative ΔH suggests hydrogen bonding dominates binding .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to calculate logP (~2.5), polar surface area (~80 Ų), and blood-brain barrier permeability (low). Adjust the methylbutyl chain length to enhance solubility (e.g., shorter alkyl groups reduce logP) .
  • Docking Studies (AutoDock Vina) : Simulate binding to target proteins (e.g., PPAR-γ). Prioritize derivatives with ΔG < –8 kcal/mol and hydrogen bonds to key residues (e.g., Ser289, His323) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indol-3-yl[(3-methylbutyl)amino]acetic acid
Reactant of Route 2
1H-indol-3-yl[(3-methylbutyl)amino]acetic acid

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